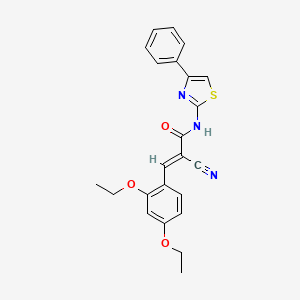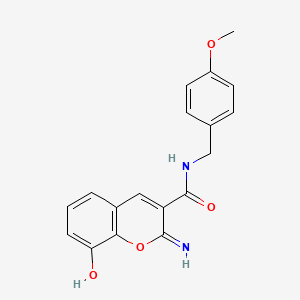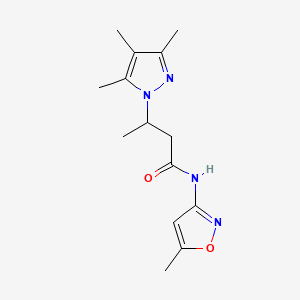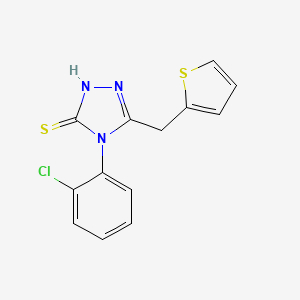
2-cyano-3-(2,4-diethoxyphenyl)-N-(4-phenyl-1,3-thiazol-2-yl)acrylamide
Übersicht
Beschreibung
2-cyano-3-(2,4-diethoxyphenyl)-N-(4-phenyl-1,3-thiazol-2-yl)acrylamide, also known as CDT-2, is a potent inhibitor of the E3 ubiquitin ligase complex. This compound has been extensively studied for its potential applications in cancer treatment and other diseases that involve dysregulated ubiquitination.
Wirkmechanismus
2-cyano-3-(2,4-diethoxyphenyl)-N-(4-phenyl-1,3-thiazol-2-yl)acrylamide works by inhibiting the E3 ubiquitin ligase complex, which is responsible for the degradation of many proteins involved in cell cycle regulation, DNA repair, and apoptosis. By inhibiting this complex, 2-cyano-3-(2,4-diethoxyphenyl)-N-(4-phenyl-1,3-thiazol-2-yl)acrylamide can stabilize these proteins and promote their accumulation, leading to cell cycle arrest and apoptosis.
Biochemical and Physiological Effects
2-cyano-3-(2,4-diethoxyphenyl)-N-(4-phenyl-1,3-thiazol-2-yl)acrylamide has been shown to have a range of biochemical and physiological effects. In addition to its effects on the E3 ubiquitin ligase complex, it has been shown to inhibit the activity of several other enzymes and signaling pathways involved in cancer progression. 2-cyano-3-(2,4-diethoxyphenyl)-N-(4-phenyl-1,3-thiazol-2-yl)acrylamide has also been shown to have anti-inflammatory effects, and to modulate the immune response.
Vorteile Und Einschränkungen Für Laborexperimente
2-cyano-3-(2,4-diethoxyphenyl)-N-(4-phenyl-1,3-thiazol-2-yl)acrylamide has several advantages for use in lab experiments. It is a potent and specific inhibitor of the E3 ubiquitin ligase complex, making it a valuable tool for studying the role of ubiquitination in various cellular processes. However, 2-cyano-3-(2,4-diethoxyphenyl)-N-(4-phenyl-1,3-thiazol-2-yl)acrylamide can be difficult to synthesize and purify, and its effects can be influenced by factors such as cell type and culture conditions.
Zukünftige Richtungen
There are several potential future directions for research on 2-cyano-3-(2,4-diethoxyphenyl)-N-(4-phenyl-1,3-thiazol-2-yl)acrylamide. One area of interest is the development of more efficient and scalable methods for synthesizing 2-cyano-3-(2,4-diethoxyphenyl)-N-(4-phenyl-1,3-thiazol-2-yl)acrylamide and related compounds. Another area of interest is the identification of biomarkers that can be used to predict the response of cancer cells to 2-cyano-3-(2,4-diethoxyphenyl)-N-(4-phenyl-1,3-thiazol-2-yl)acrylamide treatment. Additionally, further studies are needed to fully understand the mechanisms of action of 2-cyano-3-(2,4-diethoxyphenyl)-N-(4-phenyl-1,3-thiazol-2-yl)acrylamide and its potential applications in other diseases beyond cancer.
Wissenschaftliche Forschungsanwendungen
2-cyano-3-(2,4-diethoxyphenyl)-N-(4-phenyl-1,3-thiazol-2-yl)acrylamide has been studied extensively for its potential applications in cancer treatment. It has been shown to inhibit the proliferation of cancer cells in vitro and in vivo, and to induce apoptosis in cancer cells. 2-cyano-3-(2,4-diethoxyphenyl)-N-(4-phenyl-1,3-thiazol-2-yl)acrylamide has also been shown to sensitize cancer cells to chemotherapy and radiation therapy, making it a promising candidate for combination therapy.
Eigenschaften
IUPAC Name |
(E)-2-cyano-3-(2,4-diethoxyphenyl)-N-(4-phenyl-1,3-thiazol-2-yl)prop-2-enamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H21N3O3S/c1-3-28-19-11-10-17(21(13-19)29-4-2)12-18(14-24)22(27)26-23-25-20(15-30-23)16-8-6-5-7-9-16/h5-13,15H,3-4H2,1-2H3,(H,25,26,27)/b18-12+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CLMSNPREBDPHCV-LDADJPATSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC(=C(C=C1)C=C(C#N)C(=O)NC2=NC(=CS2)C3=CC=CC=C3)OCC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC1=CC(=C(C=C1)/C=C(\C#N)/C(=O)NC2=NC(=CS2)C3=CC=CC=C3)OCC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H21N3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
419.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2E)-2-cyano-3-(2,4-diethoxyphenyl)-N-(4-phenyl-1,3-thiazol-2-yl)prop-2-enamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-{[5-(4-chlorophenyl)-2-furyl]methyl}propan-2-amine hydrochloride](/img/structure/B4845692.png)
![N-[4-(2-methoxyethoxy)phenyl]benzamide](/img/structure/B4845694.png)


![N-[3-(acetylamino)phenyl]-2-(4-methylphenoxy)propanamide](/img/structure/B4845710.png)
![N~2~-[(dimethylamino)sulfonyl]-N~1~-methyl-N~2~-phenylglycinamide](/img/structure/B4845717.png)

![ethyl 4-(5,6-dimethyl-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)benzoate](/img/structure/B4845727.png)
![2-[1-(3,5-dimethylphenyl)-5-methyl-1H-1,2,3-triazol-4-yl]-5-phenyl-1,3,4-oxadiazole](/img/structure/B4845733.png)
![6-[(4-bromophenoxy)methyl]-3-(2-chlorophenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B4845745.png)
![3,6-dicyclopropyl-1-methyl-N-[1-(2-methylbenzyl)-1H-pyrazol-3-yl]-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B4845752.png)
![N-[3-(aminocarbonyl)-4-ethyl-5-methyl-2-thienyl]-3-ethyl-5-methyl-4-isoxazolecarboxamide](/img/structure/B4845753.png)

![1-{2-[2-(2-chlorophenyl)-1-pyrrolidinyl]-2-oxoethyl}-5-methyl-3-(trifluoromethyl)-1H-pyrazole](/img/structure/B4845781.png)